Boiling Point Advantage: 137 °C Higher Than Hexachlorodisilane, 65 °C Higher Than Octachlorotrisilane – Vapour‑Pressure Implications for CVD Delivery
The boiling point of Si₄Cl₁₀ (280–283 °C) is substantially above that of its closest lower oligomers: Si₂Cl₆ (144–145.5 °C) and Si₃Cl₈ (∼215 °C). This 137 °C and 65 °C elevation, respectively, corresponds to a markedly lower vapour pressure at a given handling temperature . For CVD precursor selection, a higher‑boiling precursor allows liquid‑phase delivery at elevated temperature without pressurisation and reduces vapour‑phase flammability during manifold transport.
| Evidence Dimension | Normal boiling point (°C) |
|---|---|
| Target Compound Data | 280–283 °C |
| Comparator Or Baseline | Si₂Cl₆: 144–145.5 °C; Si₃Cl₈: ∼215 °C (estimated); SiCl₄: 57.6 °C |
| Quantified Difference | +137 °C vs. Si₂Cl₆; +65 °C vs. Si₃Cl₈; +223 °C vs. SiCl₄ |
| Conditions | Atmospheric pressure (760 mmHg); data from supplier technical datasheets and literature |
Why This Matters
A higher boiling point translates to lower vapour pressure at a given temperature, enabling safer liquid‑phase delivery and reducing the risk of vapour‑phase runaway reactions in CVD tooling.
